molecular formula C8H12N4O2 B13252323 Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate

Cat. No.: B13252323
M. Wt: 196.21 g/mol
InChI Key: ZFRMCIXNEAUCKL-UHFFFAOYSA-N
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Description

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate typically involves the use of “click chemistry,” specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared via standard alkyne synthesis methods.

    CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the ester group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with modified functional groups .

Scientific Research Applications

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1H-1,2,3-triazol-1-yl)pyrrolidine-2-carboxylate is unique due to its specific combination of the triazole ring and the pyrrolidine carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

methyl 4-(triazol-1-yl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-14-8(13)7-4-6(5-9-7)12-3-2-10-11-12/h2-3,6-7,9H,4-5H2,1H3

InChI Key

ZFRMCIXNEAUCKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1)N2C=CN=N2

Origin of Product

United States

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